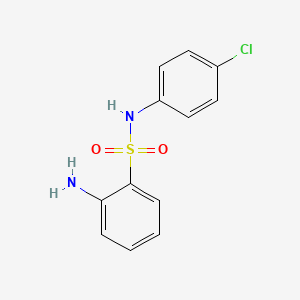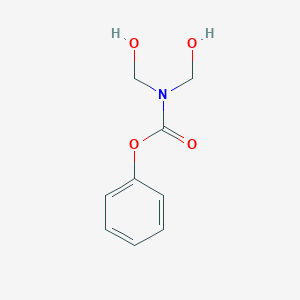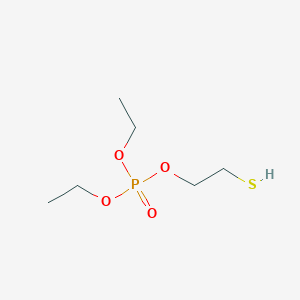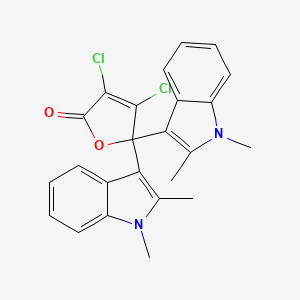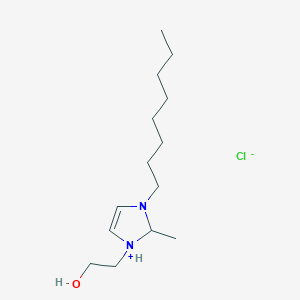
1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride is an ionic liquid that has garnered significant interest due to its unique chemical and physical properties. Ionic liquids, in general, are salts in the liquid state at relatively low temperatures. This particular compound is characterized by its imidazolium cation, which is functionalized with a hydroxyethyl group, and its chloride anion. The presence of the hydroxyethyl group enhances its hydrogen bonding capacity, making it a versatile solvent and catalyst in various chemical reactions .
Preparation Methods
The synthesis of 1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the quaternization of 1-methylimidazole with 2-chloroethanol. The reaction is carried out in a two-necked round-bottomed flask fitted with a reflux condenser. The mixture is heated under reflux conditions until the reaction is complete . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazolium derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Biology: Its biocompatibility makes it suitable for use in biological systems, including enzyme stabilization and protein crystallization.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride is primarily based on its ability to form hydrogen bonds and ionic interactions. The hydroxyethyl group enhances its hydrogen bonding capacity, allowing it to interact with various substrates and solvents. The imidazolium cation can stabilize transition states in catalytic reactions, while the chloride anion can participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazolium-based ionic liquids, such as:
1-(2-Hydroxyethyl)-3-methylimidazolium chloride: Similar in structure but lacks the octyl group, resulting in different solubility and thermal properties.
1,3-Bis-(2-hydroxyethyl)-imidazolium chloride: Contains two hydroxyethyl groups, enhancing its hydrogen bonding capacity but also increasing its viscosity.
1-Butyl-2,3,4,5-tetramethylimidazolium bromide: Lacks the hydroxyethyl group, resulting in lower hydrogen bonding capacity and different thermal behavior.
Properties
CAS No. |
63226-56-2 |
|---|---|
Molecular Formula |
C14H29ClN2O |
Molecular Weight |
276.84 g/mol |
IUPAC Name |
2-(2-methyl-3-octyl-1,2-dihydroimidazol-1-ium-1-yl)ethanol;chloride |
InChI |
InChI=1S/C14H28N2O.ClH/c1-3-4-5-6-7-8-9-15-10-11-16(12-13-17)14(15)2;/h10-11,14,17H,3-9,12-13H2,1-2H3;1H |
InChI Key |
ZESUUWJUDRLTHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=C[NH+](C1C)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)

![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)

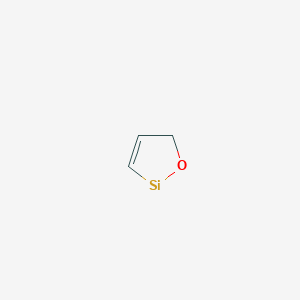


![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)

